

Application Notes and Protocols: Gold Bromide-Catalyzed Nucleophilic Substitution

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Compound of Interest

Compound Name: Gold bromide

CAS No.: 57485-08-2

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Introduction

Gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild reaction conditions. Among the various transformations, gold-catalyzed nucleophilic substitution reactions have garnered significant attention due to their potential for constructing carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for nucleophilic substitution reactions utilizing a **gold bromide** catalyst, specifically focusing on the activation of propargylic substrates. Gold(III) bromide (AuBr_3) has demonstrated efficacy in catalyzing the substitution of leaving groups at the propargylic position, facilitating the formation of new chemical bonds with a variety of nucleophiles. These protocols are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in synthetic chemistry and drug development.

Data Presentation

The following tables summarize the quantitative data from representative **gold bromide**-catalyzed nucleophilic substitution reactions, highlighting the effect of various reaction parameters on product yield.

Table 1: Optimization of AuBr₃-Catalyzed Propargylic Substitution

Entry	Gold Catalyst (mol%)	Co-catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	AuBr ₃ (5)	-	ClCH ₂ CH ₂ Cl	reflux	4	23
2	AuBr ₃ (5)	-	ClCH ₂ CH ₂ Cl	reflux	7	33
3	AuBr ₃ (5) / AgOTf (15)	AgOTf (15)	ClCH ₂ CH ₂ Cl	60	5	63
4	AuBr ₃ (5) / AgOTf (15)	AgOTf (15)	ClCH ₂ CH ₂ Cl	60	10	71
5	AuBr ₃ (5) / AgOTf (15)	AgOTf (15)	ClCH ₂ CH ₂ Cl	60	19	81 ^[1]
6	AuCl (5) / AgOTf (15)	AgOTf (15)	ClCH ₂ CH ₂ Cl	60	19	26
7	Ph ₃ PAuCl (5) / AgOTf (5)	AgOTf (5)	ClCH ₂ CH ₂ Cl	60	19	25

Reaction conditions: N-tosylpropargyl amine (1 equiv.), acetylacetone (3 equiv.). Data sourced from a study on the synthesis of poly-substituted furans.^[1]

Table 2: Effect of Silver Co-catalyst on AuBr₃-Catalyzed Propargylic Substitution

Entry	Silver Co-catalyst (15 mol%)	Yield (%)
1	AgOTf	81
2	AgNTf ₂	46
3	AgSbF ₆	43
4	AgBF ₄	24

Reaction conditions: N-tosylpropargyl amine (1a), acetylacetone (2a) (3 equiv.), AuBr₃ (5 mol%) in ClCH₂CH₂Cl at 60 °C for 19 h. Data sourced from a study on the synthesis of poly-substituted furans.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving **gold bromide**-catalyzed nucleophilic substitution.

Protocol 1: General Procedure for AuBr₃-Catalyzed Propargylic Substitution with a Carbon Nucleophile

This protocol describes the reaction of an N-tosylpropargyl amine with a 1,3-dicarbonyl compound.

Materials:

- N-tosylpropargyl amine (substrate)
- 1,3-dicarbonyl compound (nucleophile)
- Gold(III) bromide (AuBr₃)
- Silver trifluoromethanesulfonate (AgOTf)
- 1,2-Dichloroethane (ClCH₂CH₂Cl), anhydrous
- Round-bottom flask

- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

- To a dry round-bottom flask containing a magnetic stir bar, add the N-tosylpropargyl amine (1.0 equiv.) and the 1,3-dicarbonyl compound (3.0 equiv.).
- Add anhydrous 1,2-dichloroethane to dissolve the reactants.
- To this solution, add gold(III) bromide (5 mol%) and silver trifluoromethanesulfonate (15 mol%) at room temperature.^{[2][3]}
- Heat the reaction mixture to 60 °C and stir vigorously.^{[2][3]}
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically 10-20 hours), cool the mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane or ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: AuBr₃-Catalyzed Reaction of Propargyl Alcohols with Aryl Nucleophiles

This protocol outlines a general procedure for the reaction between a propargyl alcohol and an aromatic nucleophile.

Materials:

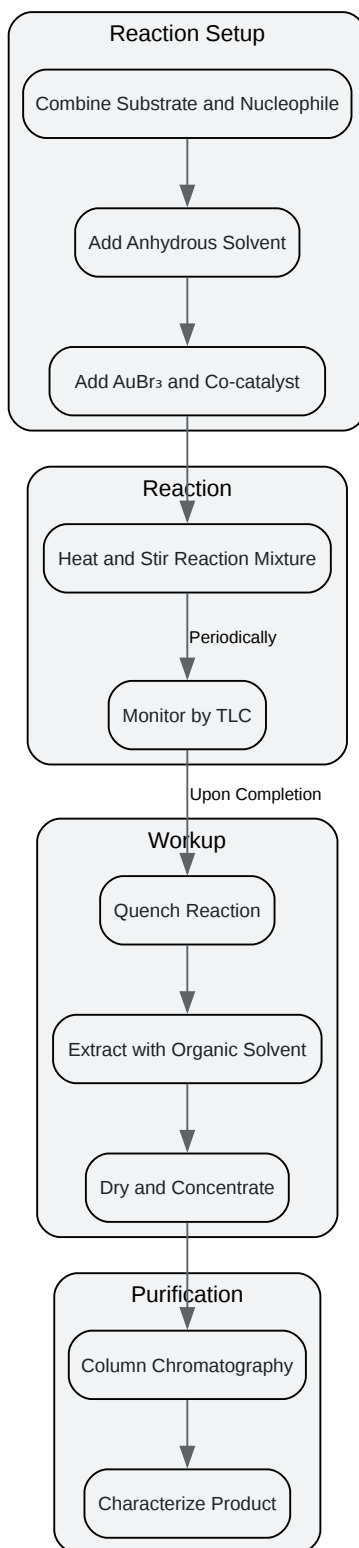
- Propargyl alcohol (substrate)
- Aromatic nucleophile (e.g., mesitylene)
- Gold(III) bromide (AuBr_3)
- 2,2,2-Trifluoroethanol ($\text{F}_3\text{-EtOH}$) or Nitromethane (MeNO_2)
- Triethylamine (NEt_3)
- Diethyl ether
- Standard laboratory glassware

Procedure:

- Dissolve the propargyl alcohol (1.0 equiv.) and the aromatic nucleophile (1-6 equiv.) in either 2,2,2-trifluoroethanol or nitromethane.[4]
- In a separate vial, prepare a solution of gold(III) bromide (0.05 equiv.) in the same solvent.[4]
- Add the catalyst solution to the substrate solution and stir at room temperature for 15 minutes.[4]
- Monitor the reaction by TLC.
- Upon consumption of the starting material, add water and a few drops of triethylamine.[4]
- Extract the mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to isolate the product.

Mandatory Visualizations

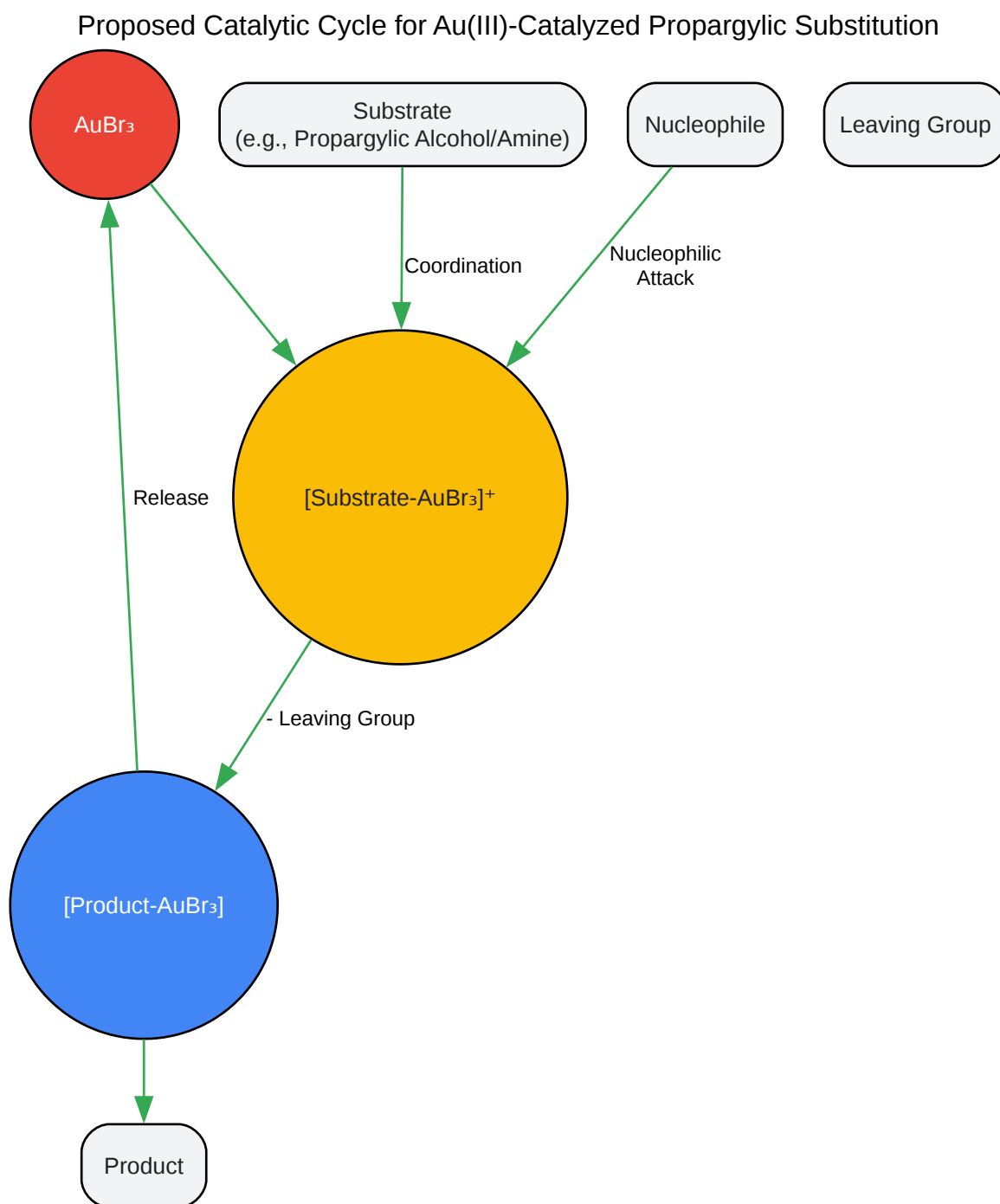
Experimental Workflow

Experimental Workflow for AuBr₃-Catalyzed Propargylic Substitution

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Caption: A generalized workflow for gold(III) bromide-catalyzed nucleophilic substitution.

Proposed Catalytic Cycle



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Caption: Proposed catalytic cycle for Au(III)-catalyzed nucleophilic substitution.

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